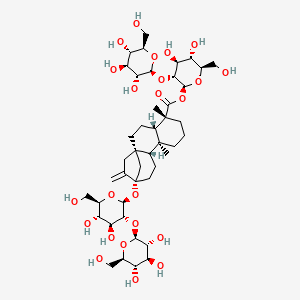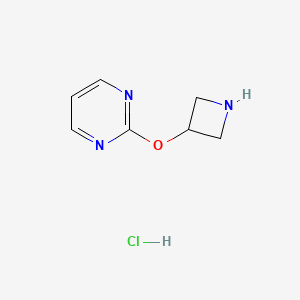![molecular formula C9H20ClNS B1447727 2-[2-(乙硫基)乙基]哌啶盐酸盐 CAS No. 1864073-52-8](/img/structure/B1447727.png)
2-[2-(乙硫基)乙基]哌啶盐酸盐
描述
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
科学研究应用
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
In the case of benzyl-piperidine derivatives, they provide good binding to the catalytic site of the acetylcholinesterase (ache) enzyme, interacting with specific amino acids . This interaction could potentially inhibit the activity of the AChE enzyme.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
生化分析
Biochemical Properties
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable hydrophobic interactions with catalytic pockets of certain enzymes, such as IKKβ . These interactions are crucial for its inhibitory properties, making it a potential candidate for drug development targeting specific biochemical pathways.
Cellular Effects
The effects of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can affect the activity of cholinesterase receptors, interacting with key amino acids in the catalytic site . This interaction can lead to changes in cell signaling and metabolic processes, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites. For example, the benzyl-piperidine group within the compound provides good binding to the catalytic site of the AChE enzyme, interacting with residues such as Trp84, Trp279, Phe330, and Phe331 . These interactions can lead to changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride over time in laboratory settings are critical for its application in research. Studies have shown that this compound maintains its stability under specific conditions, but it may degrade over time, affecting its long-term efficacy . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride vary with different dosages in animal models. Research has demonstrated that while low doses may have therapeutic benefits, high doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels . These interactions are vital for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These factors determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and therapeutic potential . Identifying these localization patterns is crucial for developing targeted therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-chloroethyl ethyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon in 2-chloroethyl ethyl sulfide, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification process involves crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
2-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride: Contains a phenylsulfanyl group, which may alter its chemical and biological properties.
2-[2-(Hydroxyl)ethyl]piperidine hydrochloride: Contains a hydroxyl group, which can significantly change its reactivity and solubility.
The uniqueness of 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride lies in its ethylsulfanyl group, which imparts specific chemical reactivity and biological activity that can be exploited in various applications.
属性
IUPAC Name |
2-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRLOMIOKPXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)


![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)



